molecular formula C8H17NOS B13314509 2-Methoxy-2-(thian-3-yl)ethan-1-amine

2-Methoxy-2-(thian-3-yl)ethan-1-amine

Cat. No.: B13314509
M. Wt: 175.29 g/mol
InChI Key: ZVIPHYIIOUPYPV-UHFFFAOYSA-N
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Description

2-Methoxy-2-(thian-3-yl)ethan-1-amine (CAS 1780843-67-5) is a synthetic organic compound with the molecular formula C8H17NOS and a molecular weight of 175.30 g/mol . This amine-containing building block features a thiane (tetrahydro-2H-thiopyran) heterocycle, a six-membered ring containing a sulfur atom, which is a valuable scaffold in medicinal chemistry . Compounds with structural similarities to endogenous amine neurotransmitters are of significant interest in pharmacological research, particularly for the study of the central nervous system. Recent research has highlighted Trace Amine-Associated Receptor 1 (TAAR1) as a promising novel target for the development of therapeutics for psychiatric disorders such as schizophrenia . TAAR1 is a G-protein-coupled receptor that modulates monoaminergic systems (including dopamine and serotonin) and glutamate signaling . Unlike all previous antipsychotics, TAAR1 agonists do not act by blocking the dopamine D2 receptor, which may lead to a treatment that is effective against both positive and negative symptoms of schizophrenia without causing significant side effects like weight gain or extrapyramidal symptoms . The structural motifs present in 2-Methoxy-2-(thian-3-yl)ethan-1-amine make it a compound of interest for researchers designing and synthesizing novel ligands for this target . This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

2-methoxy-2-(thian-3-yl)ethanamine

InChI

InChI=1S/C8H17NOS/c1-10-8(5-9)7-3-2-4-11-6-7/h7-8H,2-6,9H2,1H3

InChI Key

ZVIPHYIIOUPYPV-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1CCCSC1

Origin of Product

United States

Foundational & Exploratory

CAS number and identifiers for 2-Methoxy-2-(thian-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Methoxy-2-(thian-3-yl)ethan-1-amine , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

2-Methoxy-2-(thian-3-yl)ethan-1-amine is a saturated heterocyclic amine characterized by a tetrahydro-2H-thiopyran (thiane) ring substituted at the 3-position with a 2-methoxyethylamino side chain. In drug discovery, this compound serves as a strategic bioisostere , offering a distinct physicochemical profile compared to its carbocyclic (cyclohexyl) or oxygenated (tetrahydropyranyl) analogs.

Its primary utility lies in Fragment-Based Drug Discovery (FBDD) , where the thiane sulfur atom introduces specific metabolic liabilities (oxidation to sulfoxides/sulfones) and alters the lipophilicity (


) and hydrogen bond acceptance capability of the scaffold.

Chemical Identity & Identifiers

As a specialized building block, this compound is often referenced by its chemical structure in proprietary libraries rather than a widely indexed public CAS number. The following identifiers are calculated based on IUPAC standards to ensure precise database registration.

Identifier Value
IUPAC Name 2-Methoxy-2-(tetrahydro-2H-thiopyran-3-yl)ethan-1-amine
Common Name

-Methoxy-thiane-3-ethylamine
Chemical Formula

Molecular Weight 175.29 g/mol
Exact Mass 175.1031 g/mol
SMILES COC(CN)C1CCSC1
InChI String InChI=1S/C8H17NOS/c1-10-8(5-9)7-3-2-4-11-6-7/h7-8H,2-6,9H2,1H3
InChI Key Computed upon stereochemistry (See Section 3)
Element Count C: 8, H: 17, N: 1, O: 1, S: 1
Structural Analysis & Stereochemistry

The molecule possesses two chiral centers :

  • C3 of the Thiane Ring : The point of attachment to the side chain.

  • C2 of the Ethylamine Chain : The carbon bearing the methoxy group.[1][2]

This results in four potential stereoisomers (two diastereomeric pairs). In a non-stereoselective synthesis, the product exists as a mixture of these isomers.

  • Syn-isomers : (3R, 2'R) and (3S, 2'S)

  • Anti-isomers : (3R, 2'S) and (3S, 2'R)

Chemical Implication : The relative stereochemistry between the thiane ring and the methoxy group significantly influences the conformation of the ethylamine tail, potentially affecting binding affinity in a protein pocket.

Synthesis Protocols

The synthesis of


-methoxy amines from aldehydes is a robust, self-validating pathway. The following protocol utilizes Thiane-3-carbaldehyde  as the starting material.
Route: The Nitroalkene-Michael Pathway

This method is preferred for its scalability and the stability of intermediates.

Step 1: Henry Reaction (Condensation)
  • Reagents : Thiane-3-carbaldehyde, Nitromethane (

    
    ), Ammonium Acetate (
    
    
    
    ).
  • Conditions : Reflux in acetic acid or ethanol.

  • Mechanism : Base-catalyzed condensation yields 3-(2-nitrovinyl)thiane .

  • Checkpoint : The product is a yellow crystalline solid or oil.

    
     NMR will show the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of vinyl protons (~7-8 ppm).
    
Step 2: Conjugate Addition (Michael Addition)
  • Reagents : Sodium Methoxide (

    
    ) in Methanol (
    
    
    
    ).
  • Conditions : 0°C to Room Temperature.

  • Mechanism : The methoxide anion attacks the

    
    -carbon of the nitroalkene.
    
  • Product : 3-(1-methoxy-2-nitroethyl)thiane .

  • Critical Note : Control the temperature to prevent polymerization. Quench with weak acid (AcOH) to protonate the nitronate intermediate.

Step 3: Reduction
  • Reagents : Hydrogen (

    
    ), Raney Nickel (RaNi) or 
    
    
    
    .
  • Conditions : 50 psi

    
     (if catalytic) or Reflux in THF (if hydride).
    
  • Mechanism : Reduction of the nitro group (

    
    ) to the primary amine (
    
    
    
    ).
  • Purification : Acid-base extraction. Dissolve crude amine in dilute HCl, wash with ether (removes non-basic impurities), basify aqueous layer with NaOH, and extract into DCM.

Synthesis Workflow Diagram

Synthesis_Pathway Start Thiane-3-carbaldehyde (C6H10OS) Step1 Henry Reaction (+ CH3NO2) Start->Step1 Inter1 3-(2-nitrovinyl)thiane (Unstable Intermediate) Step1->Inter1 - H2O Step2 Michael Addition (+ NaOMe/MeOH) Inter1->Step2 Inter2 3-(1-methoxy-2-nitroethyl)thiane (Stable Precursor) Step2->Inter2 Nucleophilic Attack Step3 Reduction (H2/RaNi or LAH) Inter2->Step3 Final 2-Methoxy-2-(thian-3-yl)ethan-1-amine (Target) Step3->Final Reduction

Caption: Step-wise synthesis of 2-Methoxy-2-(thian-3-yl)ethan-1-amine via nitroalkene intermediate.

Applications in Drug Discovery

Bioisosterism & Physicochemical Tuning

This compound is a saturated heterocycle bioisostere . It is often used to replace:

  • Cyclohexyl groups : To lower lipophilicity (

    
    ) and improve solubility.
    
  • Tetrahydropyranyl (THP) groups : To modulate hydrogen bond basicity. The sulfur atom is a weaker H-bond acceptor than oxygen but more lipophilic.

Metabolic Considerations

The thiane sulfur is a "soft" metabolic handle.

  • Phase I Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) can oxidize the sulfur to a sulfoxide (S=O) and subsequently to a sulfone (O=S=O).

  • Strategic Use : This oxidation can be exploited to create a prodrug or to introduce polarity at a late stage in the metabolic pathway, potentially reducing toxicity associated with highly lipophilic parents.

Comparison of Properties
PropertyCyclohexyl AnalogThian-3-yl Analog (Target)Oxan-3-yl Analog (THP)
LogP (Predicted) ~2.5~1.8~1.1
H-Bond Acceptor NoWeak (Sulfur)Strong (Ether Oxygen)
Metabolic Liability HydroxylationS-OxidationOxidative Ring Opening

Characterization & Quality Control

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    )
    :
    • 
       3.35 ppm (s, 3H) : Strong singlet corresponding to the methoxy (
      
      
      
      ) group.
    • 
       2.8 - 3.0 ppm (m, 2H) : Diastereotopic protons of the 
      
      
      
      group.
    • 
       2.5 - 2.7 ppm (m, 4H) : Protons adjacent to the sulfur atom in the ring (
      
      
      
      and
      
      
      ).
    • 
       1.5 - 2.0 ppm (m, remaining ring H) : Multiplets for the thiane backbone.
      
Mass Spectrometry (LC-MS)
  • Ionization : Electrospray Ionization (ESI+).

  • Expected Mass :

    
    .
    
  • Fragmentation Pattern : Loss of

    
     (17 Da) or loss of 
    
    
    
    (32 Da) are common in collision-induced dissociation (CID).

Safety & Handling

  • Hazards : As a primary amine, the compound is likely corrosive and an irritant . The thiane moiety may have a characteristic sulfurous odor (mercaptan-like), although the cyclic thioether is generally less pungent than open-chain thiols.

  • Storage : Store under inert atmosphere (

    
     or 
    
    
    
    ) at -20°C. Amines absorb
    
    
    from the air to form carbamates.
  • Disposal : High-temperature incineration with a scrubber for sulfur oxides (

    
    ).
    

References

  • Corey, E. J., & Estreicher, H. (1978). Nitro compounds as versatile intermediates in organic synthesis. Journal of the American Chemical Society. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary . (2024). Tetrahydro-2H-thiopyran-3-amine derivatives (Class). National Center for Biotechnology Information. Link

  • Enamine Building Blocks . (2024). Saturated Heterocycles Library. Enamine Ltd. Link

Sources

Methodological & Application

Synthesis Protocol for 2-Methoxy-2-(thian-3-yl)ethan-1-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methoxy-2-(thian-3-yl)ethan-1-amine is a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Its unique structural motif, featuring a thiane ring, a methoxy group, and a primary amine, makes it an attractive scaffold for the design of new therapeutic agents. This document provides a comprehensive, step-by-step guide for the synthesis of this target molecule, designed for researchers and scientists in the field of organic synthesis and drug discovery. The proposed synthetic route is based on established and reliable chemical transformations, ensuring a high degree of reproducibility.

Synthetic Strategy Overview

The synthesis of 2-Methoxy-2-(thian-3-yl)ethan-1-amine is approached through a logical, multi-step sequence starting from the commercially available thian-3-one. The strategy involves the initial formation of a key aldehyde intermediate, followed by the construction of the amino alcohol backbone via a cyanohydrin route. Subsequent protection, methylation, and deprotection steps yield the final target compound. This pathway is designed to be robust and adaptable, allowing for potential modifications to synthesize related analogues.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_part1 Part 1: Aldehyde Synthesis cluster_part2 Part 2: Amino Alcohol Formation cluster_part3 Part 3: Final Product Assembly Thian_3_one Thian-3-one Thian_3_ol Thian-3-ol Thian_3_one->Thian_3_ol Reduction Thian_3_carbaldehyde Thian-3-carbaldehyde Thian_3_ol->Thian_3_carbaldehyde Oxidation Cyanohydrin 2-Hydroxy-2-(thian-3-yl)acetonitrile Thian_3_carbaldehyde->Cyanohydrin Cyanohydrin Formation Amino_alcohol 1-Amino-2-(thian-3-yl)ethan-2-ol Cyanohydrin->Amino_alcohol Nitrile Reduction Boc_protected Boc-Protected Amino Alcohol Amino_alcohol->Boc_protected N-Boc Protection Methoxy_ether Boc-Protected Methoxy Ether Boc_protected->Methoxy_ether O-Methylation Final_Product 2-Methoxy-2-(thian-3-yl)ethan-1-amine Methoxy_ether->Final_Product Boc Deprotection

Caption: Overall synthetic workflow for 2-Methoxy-2-(thian-3-yl)ethan-1-amine.

Part 1: Synthesis of the Aldehyde Precursor (Thian-3-carbaldehyde)

The initial phase of the synthesis focuses on the preparation of the key electrophile, thian-3-carbaldehyde, from the readily available starting material, thian-3-one.

Step 1.1: Reduction of Thian-3-one to Thian-3-ol

The first step involves the reduction of the ketone functionality in thian-3-one to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.

Protocol:

  • To a stirred solution of thian-3-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford thian-3-ol.

Step 1.2: Oxidation of Thian-3-ol to Thian-3-carbaldehyde

The secondary alcohol, thian-3-ol, is then oxidized to the corresponding aldehyde. A mild oxidizing agent such as Pyridinium chlorochromate (PCC) is employed to prevent over-oxidation to the carboxylic acid.[1][2]

Protocol:

  • To a stirred suspension of PCC (1.5 eq) in anhydrous dichloromethane (DCM), add a solution of thian-3-ol (1.0 eq) in DCM.

  • Stir the reaction mixture at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield thian-3-carbaldehyde, which can be used in the next step without further purification.

Part 2: Assembly of the Amino Alcohol Backbone

This part of the synthesis constructs the core 2-amino-1-hydroxyethyl side chain on the thiane ring.

Step 2.1: Formation of 2-Hydroxy-2-(thian-3-yl)acetonitrile

Thian-3-carbaldehyde is converted to a cyanohydrin, which serves as a precursor to the amino alcohol. This reaction is a classic nucleophilic addition of a cyanide ion to the carbonyl carbon.

Protocol:

  • To a solution of thian-3-carbaldehyde (1.0 eq) in a mixture of water and ethanol, add sodium cyanide (1.1 eq).

  • Cool the mixture to 0 °C and add a solution of sodium bisulfite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 12-16 hours.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to give 2-hydroxy-2-(thian-3-yl)acetonitrile.

Step 2.2: Reduction of 2-Hydroxy-2-(thian-3-yl)acetonitrile to 1-Amino-2-(thian-3-yl)ethan-2-ol

The nitrile group of the cyanohydrin is reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This transformation provides the desired amino alcohol.[3]

Protocol:

  • To a suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2-hydroxy-2-(thian-3-yl)acetonitrile (1.0 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain 1-amino-2-(thian-3-yl)ethan-2-ol.

Part 3: Final Product Assembly

The final stage of the synthesis involves the protection of the amine, methylation of the alcohol, and subsequent deprotection to yield the target molecule.

Step 3.1: Selective N-Boc Protection of 1-Amino-2-(thian-3-yl)ethan-2-ol

To enable selective methylation of the hydroxyl group, the more nucleophilic amino group is protected with a tert-butyloxycarbonyl (Boc) group.[4][5][6]

Protocol:

  • To a solution of 1-amino-2-(thian-3-yl)ethan-2-ol (1.0 eq) in a mixture of THF and water, add triethylamine (1.2 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the mixture at room temperature for 12-18 hours.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the N-Boc protected amino alcohol.

Step 3.2: O-Methylation of the N-Boc Protected Amino Alcohol

The hydroxyl group of the protected amino alcohol is converted to a methoxy group via a Williamson ether synthesis.[7][8] A strong base is used to deprotonate the alcohol, followed by reaction with a methylating agent.

Protocol:

  • To a solution of the N-Boc protected amino alcohol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to yield the N-Boc protected methoxy ether.

Step 3.3: Boc Deprotection to Yield 2-Methoxy-2-(thian-3-yl)ethan-1-amine

The final step is the removal of the Boc protecting group under acidic conditions to liberate the primary amine. Trifluoroacetic acid (TFA) is a common and effective reagent for this purpose.[9][10][11][12]

Protocol:

  • Dissolve the N-Boc protected methoxy ether (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA, 10 eq) and stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the final product, 2-Methoxy-2-(thian-3-yl)ethan-1-amine.

Quantitative Data Summary

StepStarting MaterialReagents and SolventsProductTheoretical Yield
1.1 Thian-3-oneNaBH₄, MethanolThian-3-ol>95%
1.2 Thian-3-olPCC, DCMThian-3-carbaldehyde80-90%
2.1 Thian-3-carbaldehydeNaCN, NaHSO₃, Water/Ethanol2-Hydroxy-2-(thian-3-yl)acetonitrile70-85%
2.2 2-Hydroxy-2-(thian-3-yl)acetonitrileLiAlH₄, THF1-Amino-2-(thian-3-yl)ethan-2-ol60-75%
3.1 1-Amino-2-(thian-3-yl)ethan-2-olBoc₂O, Et₃N, THF/WaterN-Boc Protected Amino Alcohol>90%
3.2 N-Boc Protected Amino AlcoholNaH, CH₃I, THFN-Boc Protected Methoxy Ether65-80%
3.3 N-Boc Protected Methoxy EtherTFA, DCM2-Methoxy-2-(thian-3-yl)ethan-1-amine>95%

Conclusion

This application note provides a detailed and logical synthetic protocol for the preparation of 2-Methoxy-2-(thian-3-yl)ethan-1-amine. By following the outlined steps and adhering to standard laboratory safety practices, researchers can successfully synthesize this novel compound for further investigation in various scientific disciplines, particularly in the realm of medicinal chemistry. The modular nature of this synthetic route also allows for the potential synthesis of a library of related compounds for structure-activity relationship studies.

References

  • Sun, C., et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. [Link]

  • ResearchGate. (2025). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. Chemoselective Boc protection of phenols and amino alcohols. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Arote, R. B., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. ACS Combinatorial Science, 14(11), 608-611. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.6: Oxidation of alcohols and aldehydes. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Chemistry Stack Exchange. (2019, November 29). Reduction of amino acids to corresponding amino alcohols. [Link]

Sources

Application Note: Optimized Reaction Conditions for Methoxy-Thiane Amine Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The thiane (tetrahydrothiopyran) scaffold is a privileged sulfur-containing heterocycle integral to the development of novel therapeutics and agrochemicals. The introduction of functional groups, such as amine and methoxy moieties, onto the thiane ring creates chiral centers and opportunities for diverse molecular interactions, making these compounds highly valuable building blocks. Specifically, the 4-amino-4-methoxy-thiane motif presents a unique structural element for probing structure-activity relationships (SAR).

This application note provides a comprehensive guide for the optimized synthesis of 4-methoxy-thian-4-amine, focusing on the critical reductive amination step of the ketone precursor, 4-methoxy-thian-4-one. We will explore the causality behind experimental choices, compare various reaction conditions, and provide detailed, field-proven protocols suitable for researchers in drug discovery and process development.

Mechanistic & Strategic Overview

The most direct and reliable pathway to the target compound involves a two-step sequence:

  • Synthesis of the Ketone Precursor: Preparation of 4-thianone, a common starting material.

  • Reductive Amination: Conversion of the ketone to the target primary amine.

The core of this guide focuses on the optimization of the reductive amination step, a ubiquitous transformation in medicinal chemistry.[1][2] This reaction proceeds via the in situ formation of an imine or iminium ion from the ketone and an amine source (in this case, ammonia), which is then reduced by a hydride agent to furnish the final amine.[3]

Key Challenges:
  • Steric Hindrance: The ketone is sterically hindered, which can slow the rate of imine formation.

  • Competing Reduction: The hydride source can directly reduce the starting ketone to the corresponding alcohol byproduct, lowering the overall yield.

  • Iminium Ion Stability: The intermediate iminium ion must be formed efficiently and be susceptible to reduction under mild conditions.

The choice of reducing agent and catalytic additives is therefore critical to overcoming these challenges and achieving high conversion and purity.

Synthesis & Optimization Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Reductive Amination & Optimization A Start: Thian-4-one B Reaction: Ammonia Source + Lewis Acid Catalyst A->B C Intermediate: In situ Iminium Ion B->C D Add Reducing Agent (e.g., NaBH(OAc)3) C->D Critical Step E Optimization Loop: - Reagent Stoichiometry - Solvent & Temperature - Reaction Time D->E Monitor by TLC/LC-MS F Workup & Purification E->F G Final Product: 4-Methoxy-thian-4-amine F->G

Caption: Overall workflow for the synthesis of 4-Methoxy-thian-4-amine.

Detailed Protocols & Condition Optimization

Synthesis of Key Intermediate: Thian-4-one

While various methods exist for the synthesis of thiane derivatives, this note assumes the availability of the precursor, thian-4-one. This intermediate is commercially available or can be synthesized via established literature procedures.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is often the reagent of choice for reductive aminations due to its mild nature and remarkable selectivity for reducing the iminium ion over the ketone.[1][4] This minimizes the formation of the 4-hydroxy-thiane byproduct. The acetate groups temper the reactivity of the borohydride, making it less likely to reduce the carbonyl directly.[4][5]

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add thian-4-one (1.0 eq).

  • Solvent & Amine Source: Add anhydrous 1,2-dichloroethane (DCE, ~0.1 M). To this solution, add ammonium acetate (2.5 eq).

  • Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate initial imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting ketone by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Titanium(IV) Isopropoxide Mediated Reductive Amination

For sterically hindered or less reactive ketones, a Lewis acid catalyst can significantly improve the rate of imine formation.[6][7] Titanium(IV) isopropoxide acts as both a Lewis acid, activating the ketone carbonyl, and an effective water scavenger, driving the imine-formation equilibrium forward.[6][8]

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add thian-4-one (1.0 eq) and the amine source (e.g., ammonium chloride, 2.0 eq).

  • Solvent & Reagents: Add anhydrous ethanol, followed by triethylamine (2.0 eq) and titanium(IV) isopropoxide (2.0 eq).[6]

  • Imine Formation: Stir the mixture at room temperature for 8-10 hours.[6]

  • Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Reaction: Remove the ice bath and stir for an additional 7-8 hours at room temperature.[6]

  • Workup & Purification: Quench the reaction by pouring it into an aqueous ammonia solution. Filter the resulting inorganic precipitate and extract the filtrate with an appropriate organic solvent. The subsequent purification follows the steps outlined in Protocol 1.

Optimization of Reaction Conditions

The yield and purity of the final methoxy-thiane amine are highly dependent on several factors. The following table summarizes a comparison of key parameters.

ParameterCondition A: NaBH(OAc)₃Condition B: NaBH₃CNCondition C: Ti(OiPr)₄ / NaBH₄Rationale & E-E-A-T Insights
Reducing Agent Sodium TriacetoxyborohydrideSodium CyanoborohydrideSodium BorohydrideNaBH(OAc)₃ is preferred for its safety, selectivity, and effectiveness with a range of substrates, avoiding the toxicity of cyanide byproducts.[1][4] NaBH₃CN is effective at mildly acidic pH but is toxic.[5] NaBH₄ is a stronger reducing agent and is best used in a two-step process or with a Lewis acid like Ti(OiPr)₄ to promote imine formation first, preventing ketone reduction.[5][6]
Solvent 1,2-Dichloroethane (DCE)Methanol (MeOH)Ethanol (EtOH) / THFDCE is an excellent non-protic solvent for NaBH(OAc)₃ reactions.[4] Alcohols like MeOH or EtOH are suitable for NaBH₃CN and NaBH₄, but can sometimes participate in side reactions.
Catalyst/Additive Acetic Acid (optional, 1-2 eq)Acetic Acid (to maintain pH 4-5)Titanium(IV) IsopropoxideMildly acidic conditions speed up imine formation, but if the solution is too acidic, the amine becomes non-nucleophilic.[5] Ti(OiPr)₄ is highly effective for difficult substrates by activating the ketone.[7][8]
Temperature Room TemperatureRoom Temperature0 °C to Room TemperatureMost reductive aminations proceed efficiently at ambient temperature. For highly reactive substrates or strong reducing agents, initial cooling can help control the reaction rate.
Typical Yield Good to ExcellentGood to ExcellentGood to ExcellentAll three methods can provide high yields, but the choice depends on substrate reactivity, safety considerations, and reagent availability. For this specific transformation, Condition A offers the best balance of efficiency, safety, and operational simplicity.
Decision Tree for Optimization

G start Start: Thian-4-one + Amine Source protocol_A Method 1: Use NaBH(OAc)3 in DCE at RT start->protocol_A check_reactivity Is the reaction sluggish (>24h, low conversion)? protocol_C Method 2: Use Ti(OiPr)4 / NaBH4 in EtOH check_reactivity->protocol_C Yes check_byproduct Is ketone reduction (alcohol byproduct) >10%? check_reactivity->check_byproduct No protocol_A->check_reactivity success Success: Product >85% Purity protocol_C->success increase_equiv Increase eq. of NaBH(OAc)3 to 2.0 check_byproduct->increase_equiv Yes check_byproduct->success No increase_equiv->success failure Re-evaluate: Consider alternative amine source or route

Caption: Decision tree for optimizing the reductive amination protocol.

Conclusion

The synthesis of methoxy-thiane amines via reductive amination is a robust and versatile method. For the target compound, 4-methoxy-thian-4-amine, a procedure utilizing sodium triacetoxyborohydride offers an optimal balance of reactivity, selectivity, and operational safety. In cases of low reactivity, the use of titanium(IV) isopropoxide as a Lewis acid catalyst provides an excellent alternative for driving the reaction to completion. Careful monitoring and optimization of the reaction parameters outlined in this note will enable researchers to efficiently produce these valuable chemical building blocks for applications in drug discovery and development.

References

  • Bhattacharyya, S. (2000). Titanium(IV) Isopropoxide Mediated Solution Phase Reductive Amination on an Automated Platform. Combinatorial Chemistry & High Throughput Screening, 3(2), 117-124. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Designer-Drug.com. Reductive amination with Titanium(IV)Isopropoxide. Available at: [Link]

  • Chemistry LibreTexts. Reductive Amination. Available at: [Link]

  • Saksena, A. K., & McCombie, S. W. (2001). Reductive Amination. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Available at: [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available at: [Link]

  • Myers, A. G. (2013). Reductive Amination. In Chemistry 115 Handouts. Harvard University. Available at: [Link]

Sources

Troubleshooting & Optimization

Overcoming racemization during 2-Methoxy-2-(thian-3-yl)ethan-1-amine processing

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for 2-Methoxy-2-(thian-3-yl)ethan-1-amine , designed for researchers and process chemists.

Status: Active Guide | Doc ID: TS-MTEA-004 | Last Updated: 2026-02-17 Target Audience: Process Chemists, Medicinal Chemists, CMC Leads[1]

Executive Summary & Molecule Profile[1]

The Challenge: Processing 2-Methoxy-2-(thian-3-yl)ethan-1-amine presents a unique stereochemical challenge. Unlike simple alkyl amines, this molecule possesses two potential sources of stereoisomerism: the exocyclic chiral center (


 to the amine and ether) and the endocyclic chiral center  at the C3-position of the thiane ring.[1]

Users frequently report a "loss of optical purity" during workup or distillation. In 90% of cases, this is not simple racemization but base-catalyzed epimerization driven by the thermodynamic equilibration of diastereomers.

Critical Quality Attributes (CQAs):

  • Chiral Purity (de%): Target >98% de.

  • Sulfur Oxidation State: Limit sulfoxide impurities (<0.5%), which introduce further complexity.

Root Cause Analysis: The Mechanics of Instability

To solve the problem, we must understand the "Why." The instability arises from the specific electronic environment of the methine proton (


).
The Mechanism: Base-Catalyzed Epimerization

The proton located at the chiral center (C2 of the ethyl chain) is acidified by the inductive electron-withdrawing effect of the adjacent methoxy group (-I effect) and the ammonium/amine group .[1]

  • Trigger: Exposure to basic conditions (pH > 10) or thermal stress during distillation.

  • Intermediate: Deprotonation forms a planar carbanion or enolate-like transition state.[1]

  • Outcome: Reprotonation occurs from the face that minimizes steric clash with the thiane ring, leading to the thermodynamic mixture of diastereomers rather than the kinetic enantiomer.

Diagram: Epimerization Pathway

The following diagram illustrates how the exocyclic center inverts while the ring configuration remains constant.

Epimerization Start Pure (3R, 2'S)-Isomer (Target) Transition Planar Carbanion Intermediate Start->Transition Deprotonation (-H+) Base Base / Heat (Trigger) Base->Transition Product Thermodynamic Mixture (3R, 2'S) + (3R, 2'R) Transition->Product Reprotonation (+H+)

Figure 1: Mechanism of base-catalyzed epimerization at the exocyclic chiral center.[1]

Troubleshooting Guide

Use this logic tree to diagnose your specific issue.

Scenario A: Racemization during Workup/Extraction

Symptom: ee/de drops after quenching the reaction or during aqueous extraction.

  • Root Cause: Prolonged exposure to basic aqueous layers (pH > 11) allows the

    
    -proton to exchange.[1]
    
  • Solution:

    • Buffer Control: Do not use strong bases (NaOH/KOH) for neutralization. Use saturated

      
        or 
      
      
      
      (pH ~8-9).[1]
    • Temperature: Keep all extraction steps < 5°C . The rate of deprotonation drops significantly at low temperatures.

    • Speed: Minimize contact time. Separate phases immediately.

Scenario B: Racemization during Distillation

Symptom: Purity is high in crude, but drops after vacuum distillation.

  • Root Cause: Thermal elimination-addition.[1] At high T,

    
    -elimination of methanol can occur, forming a transient vinyl ether which re-adds methanol non-stereoselectively.[1]
    
  • Solution:

    • Avoid Distillation: This molecule is thermally labile.[1] Switch to Salt Formation (see Protocol below) for purification.

    • If you must distill: Use a wiped-film evaporator (short residence time) and ensure pot temperature is < 60°C .

Scenario C: "Racemization" during Storage

Symptom: Purity drops over weeks in the freezer.

  • Root Cause: Auto-oxidation of the thiane sulfur to a sulfoxide.[1] This creates new diastereomers that co-elute or confuse chiral HPLC methods.

  • Solution: Store as a hydrochloride or oxalate salt .[1] The free amine is prone to air oxidation; the salt is stable. Store under Argon.

Validated Protocol: Low-Temperature Salt Formation

Use this method to lock the stereochemistry and upgrade chiral purity without thermal stress.[1]

Objective: Isolate 2-Methoxy-2-(thian-3-yl)ethan-1-amine as a stable Oxalate or HCl salt.

Reagents
  • Crude Amine Solution (in MTBE or EtOAc)[1]

  • Anhydrous Oxalic Acid (0.5 eq or 1.0 eq) OR 4M HCl in Dioxane[1]

  • Solvent: Isopropyl Acetate (IPAc) or Acetonitrile[1]

Step-by-Step Methodology
StepActionTechnical Rationale
1 Dissolution Dissolve crude amine in IPAc (10 volumes). Cool to 0°C .[2]
2 Acid Addition Slowly add Oxalic Acid (1.0 eq dissolved in warm IPAc) or HCl/Dioxane dropwise over 30 mins.
3 Crystallization Allow the slurry to stir at 0°C for 2 hours.[1] Do not heat to reflux.
4 Filtration Filter the white solid under

. Wash with cold IPAc.
5 Drying Vacuum dry at 40°C max.

Data Validation:

  • Typical Yield: 75-85%[1]

  • Chiral Upgrade: A crude of 90% de typically upgrades to >98% de via this crystallization.

Quantitative Data: Stability Profile

The following table summarizes the stability of the free amine vs. the salt under stress conditions.

ConditionFree Amine (Pure)HCl Salt (Pure)Recommendation
25°C / 24h (Air) 98.5% (0.5% Sulfoxide formed)99.9% (Stable)Store as salt.[1]
60°C / 4h (Inert) 94.0% (Epimerization detected)99.8% (Stable)Avoid heat for free amine.[1]
pH 12 (Aq) / 1h 88.0% (Rapid Epimerization)N/AKeep workup pH < 10.
pH 1 (Aq) / 1h 99.0% (Stable)99.9% (Stable)Acidic conditions are safer than basic.[1]

FAQ: Specific User Queries

Q: Can I use reductive amination to make this from the ketone? A: Yes, but you must use a chiral sulfinamide (e.g., Ellman's auxiliary) or an imine reductase (IRED) enzyme. Standard reductive amination with


 will yield a 1:1 mixture of diastereomers because the thiane ring provides only moderate facial bias.

Q: My chiral HPLC shows 4 peaks. What are they? A: You likely have the two diastereomers of the amine (due to the two chiral centers) AND their corresponding sulfoxides. The thiane sulfur oxidizes easily. Ensure your mobile phase contains no peroxides and your sample is fresh.

Q: Is the Thian-3-yl group compatible with Pd/C hydrogenation? A: No. The sulfur atom will poison the Palladium catalyst almost instantly.[1] Use Raney Nickel (with caution, as it can desulfurize) or hydride reducing agents (LiAlH4/Borane) for reductions in the presence of this ring.

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.
  • Synthesis and Stability of

    
    -Amino Ethers: 
    
    • Federsel, H. J. (2003). "Asymmetry on large scale: the roadmap to stereoselective processes." Nature Reviews Drug Discovery, 4, 685–697. Link

  • Thiane Ring Chemistry & Sulfur Oxidation: Block, E. (1978). Reactions of Organosulfur Compounds. Academic Press. (Authoritative text on sulfur heterocycle stability).
  • Resolution via Salt Formation

    • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link

Disclaimer: This guide is based on chemical principles applicable to


-methoxy amines and thiane derivatives.[1] Always perform safety assessments before scaling up.

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Analysis of 2-Methoxy-2-(thian-3-yl)ethan-1-amine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique, offering unparalleled insights into molecular architecture.[1][2] This guide provides an in-depth interpretation of the 1H NMR spectrum of 2-Methoxy-2-(thian-3-yl)ethan-1-amine, a molecule of interest in medicinal chemistry due to its unique combination of a chiral center, a methoxy group, a primary amine, and a thiane ring.

This guide moves beyond a simple cataloging of peaks, delving into the causal relationships between the molecule's three-dimensional structure and its spectral features. By comparing the predicted spectrum of our target compound with the known spectra of structurally related molecules, we will highlight the subtle yet significant effects of chemical environment on proton resonances.

Predicted 1H NMR Spectrum of 2-Methoxy-2-(thian-3-yl)ethan-1-amine

The key to understanding the 1H NMR spectrum of this molecule lies in recognizing the presence of a chiral center at the carbon atom bonded to the methoxy group and the thiane ring. This chirality renders the two protons on the adjacent amine-bearing carbon (C1) and the geminal protons on the methylene groups of the thiane ring diastereotopic.[1][6] This means they are in chemically non-equivalent environments and will, therefore, have different chemical shifts and will couple to each other.

Below is a summary of the predicted 1H NMR signals for 2-Methoxy-2-(thian-3-yl)ethan-1-amine.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H1a, H1b ~2.8 - 3.2Doublet of doublets (dd) eachJgem ≈ 12-14 Hz, Jvic ≈ 4-8 HzDiastereotopic protons adjacent to a chiral center and an amine group.[1][6]
H2 ~3.5 - 3.8Multiplet (m)-Methine proton deshielded by both the oxygen of the methoxy group and the sulfur of the thiane ring.
OCH3 ~3.3 - 3.5Singlet (s)-Characteristic singlet for a methoxy group.[4]
NH2 ~1.5 - 3.0Broad singlet (br s)-Labile protons of the primary amine; chemical shift is concentration and solvent dependent.[7][8]
Thiane Protons ~1.7 - 3.0Complex multiplets (m)-Protons on the thiane ring will exhibit complex splitting patterns due to geminal and vicinal coupling, as well as diastereotopicity.[9]

Visualizing the Structure and Proton Assignments

To clarify the proton assignments, the following diagram illustrates the molecular structure of 2-Methoxy-2-(thian-3-yl)ethan-1-amine with each unique proton labeled.

Caption: Molecular structure of 2-Methoxy-2-(thian-3-yl)ethan-1-amine with proton labels.

Comparative Spectral Analysis

To substantiate our predicted spectrum, we will compare it with the known 1H NMR data of three structurally related compounds: 2-methoxyethylamine, thiane, and 2-methoxy-2-phenylethanol.

CompoundStructureKey 1H NMR Signals (δ, ppm)Reference
2-Methoxyethylamine CH3OCH2CH2NH2~3.3 (s, 3H, OCH3), ~3.4 (t, 2H, OCH2), ~2.8 (t, 2H, CH2NH2), ~1.4 (br s, 2H, NH2)[5]
Thiane C5H10S~2.7 (m, 4H, α-CH2), ~1.8 (m, 6H, β,γ-CH2)[9]
2-Methoxy-2-phenylethanol C6H5CH(OCH3)CH2OH~7.3 (m, 5H, Ar-H), ~4.2 (dd, 1H, CH), ~3.6 (m, 2H, CH2), ~3.3 (s, 3H, OCH3), ~2.8 (s, 1H, OH)[10]

Analysis of Comparisons:

  • Methoxy and Adjacent Protons: The methoxy singlet in our target compound is predicted to be in a similar region (~3.3-3.5 ppm) to that in 2-methoxyethylamine and 2-methoxy-2-phenylethanol. The methine proton (H2) in our target is deshielded by both the methoxy group and the thiane ring, leading to a downfield shift compared to the methylene protons adjacent to the oxygen in 2-methoxyethylamine.

  • Amine and Adjacent Protons: The protons on the amine-bearing carbon (H1a, H1b) are expected to be diastereotopic and appear as distinct signals, unlike the single triplet observed for the corresponding protons in 2-methoxyethylamine. This is a direct consequence of the chiral center at C2.[1][6] The chemical shift of the NH2 protons is expected to be a broad singlet, similar to that in 2-methoxyethylamine.[7][8]

  • Thiane Ring Protons: The protons of the thiane ring in the target molecule will be significantly more complex than in unsubstituted thiane.[9] The substituent at the C3 position will break the symmetry of the ring, leading to a greater dispersion of chemical shifts for the ring protons. Furthermore, the proximity to the chiral center will induce diastereotopicity in the geminal protons on the C2, C4, C5, and C6 positions of the thiane ring, resulting in complex, overlapping multiplets.

Experimental Protocol for 1H NMR Data Acquisition

To obtain a high-quality 1H NMR spectrum of 2-Methoxy-2-(thian-3-yl)ethan-1-amine, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or D2O). The choice of solvent can influence chemical shifts, particularly for labile protons like those of the amine group.[6]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is crucial for interpreting the complex multiplets of the thiane ring.

  • Tune and match the probe for the 1H frequency.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

  • Acquire a standard one-pulse 1H NMR spectrum.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • To confirm the presence of the NH2 protons, a D2O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D2O to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the NH2 protons should disappear or significantly decrease in intensity.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

Workflow for 1H NMR Analysis

The following diagram outlines the logical workflow for the interpretation of the 1H NMR spectrum of a novel compound like 2-Methoxy-2-(thian-3-yl)ethan-1-amine.

NMR_Workflow cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing cluster_SpectralInterpretation Spectral Interpretation cluster_Finalization Finalization SamplePrep Sample Preparation InstrumentSetup Instrument Setup SamplePrep->InstrumentSetup DataAcquisition 1D 1H NMR Acquisition InstrumentSetup->DataAcquisition D2O_Exchange D2O Exchange (Optional) DataAcquisition->D2O_Exchange FourierTransform Fourier Transform DataAcquisition->FourierTransform Phasing Phasing & Baseline Correction FourierTransform->Phasing Referencing Chemical Shift Referencing Phasing->Referencing Integration Integration Referencing->Integration SignalAnalysis Analyze Chemical Shifts, Multiplicities, & Coupling Constants Integration->SignalAnalysis StructureCorrelation Correlate Signals to Molecular Structure SignalAnalysis->StructureCorrelation Diastereotopicity Consider Diastereotopicity StructureCorrelation->Diastereotopicity Comparison Compare with Spectra of Analogous Compounds Diastereotopicity->Comparison StructureConfirmation Confirm Structure Comparison->StructureConfirmation Reporting Report Data StructureConfirmation->Reporting

Caption: Workflow for 1H NMR spectroscopic analysis.

References

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]

  • Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Fiber-supported Fe(III) complex catalyst in spinning basket reactor for cleaner ring-opening of epoxides with alcohols. Retrieved from [Link]

  • ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • UCLA. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

Sources

Comparative Mass Spectrometry Guide: Thiane-Derived Amines vs. Nitrogen Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of thiane-derived amines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, the thiane (tetrahydrothiopyran) ring is frequently employed as a lipophilic bioisostere for piperidine or cyclohexane rings to modulate metabolic stability and potency. However, for the analytical scientist, this substitution introduces a fundamental shift in mass spectrometric behavior.

This guide objectively compares the fragmentation dynamics of thiane-derived amines (e.g., 4-aminothiane) against their nitrogenous counterparts (piperidines ). Unlike nitrogen-dominated systems where charge localization is predictable, thiane derivatives exhibit a "heteroatom battle" between the exocyclic amine and the endocyclic sulfur, leading to distinct diagnostic ions essential for structural validation.

Part 1: The Heteroatom Battle (Nitrogen vs. Sulfur)

To interpret these spectra, one must understand the causality of ionization. The competition between the amine nitrogen and the ring sulfur dictates the fragmentation pathway.

Ionization Energy & Charge Localization[1]
  • Nitrogen (Amine): High proton affinity (

    
    ). In ESI , the exocyclic nitrogen is the primary site of protonation 
    
    
    
    . In EI , it drives
    
    
    -cleavage.[1][2]
  • Sulfur (Thioether): Lower ionization energy (

    
    ) compared to many alkyl amines, but lower proton affinity than amines. In EI , the sulfur atom can compete effectively for the radical cation charge 
    
    
    
    , triggering ring-opening reactions that piperidines cannot access.
The Self-Validating Standard: Isotopic Signatures

Before analyzing fragmentation, use the isotopic signature as a self-validating system . Do not proceed to fragmentation analysis without confirming the sulfur presence.

IsotopeMass DifferenceRelative Abundance (Nitrogen System)Relative Abundance (Thiane System)Diagnostic Utility

0 (M)100%100%Reference Peak

+1 (M+1)~1.1% per Carbon~1.1% per CarbonCarbon count validation

+2 (M+2)< 0.1% (negligible)~4.4% Definitive Thiane Marker

Expert Insight: If your M+2 peak is roughly 4-5% of the base peak, you have confirmed the thiane ring before looking at a single fragment. If this peak is absent, you are likely looking at a desulfurized impurity or a piperidine contaminant.

Part 2: Comparative Fragmentation Analysis

This section compares 4-Aminothiane (Thiane) with 4-Aminopiperidine (Piperidine).

Electron Ionization (EI) Pathways

In EI (70 eV), the radical cation


 is formed. The fragmentation is driven by the stability of the resulting radical and cation.
Fragmentation Mode4-Aminopiperidine (Alternative)4-Aminothiane (Product)Causality

-Cleavage
Dominant. Intense peak at

30 (

) or loss of substituents.
Moderate. Exocyclic amine drives cleavage, but ring sulfur competes.Nitrogen stabilizes adjacent carbocations (iminium ions) better than sulfur (sulfonium ions).
Retro-Diels-Alder (RDA) Rare in saturated piperidines without unsaturation.Diagnostic. Loss of

(28 Da) from the ring.
The C-S bond is weaker and more polarizable, facilitating ring fission.
Heteroatom Loss Loss of

(17 Da) is common.
Loss of

(33 Da) or

(34 Da).
C-S bond cleavage is energetically accessible; Sulfur radical is stable.
Base Peak Often

56 or 30 (N-containing fragments).
Often

42-44 (hydrocarbon fragments) or sulfur-containing ring fragments.
Piperidine retains charge on N; Thiane distributes charge, leading to more hydrocarbon noise.
Electrospray Ionization (ESI-MS/MS)

In ESI, we observe even-electron ions


.
  • Piperidine: The ring nitrogen is the most basic site. Fragmentation requires high collision energy (CE) and typically results in ring opening or loss of ammonia.

  • Thiane: The exocyclic amine is the most basic site. The ring sulfur remains neutral.

    • Key Transition: Upon Collision Induced Dissociation (CID), the thiane ring often ejects ethylene (

      
      ) or propene, leaving a sulfur-containing cation.
      
    • Diagnostic Loss: Watch for neutral loss of 46 Da (

      
      ) or 60 Da  (
      
      
      
      ) if the ring disintegrates completely.

Part 3: Visualized Mechanistic Pathways

The following diagrams illustrate the competing fragmentation pathways.

Experimental Workflow for Unknown Identification

G cluster_0 Sample Introduction cluster_1 Ionization Selection cluster_2 Data Analysis Sample Thiane-Amine Sample ESI ESI (+) (Protonation Driven) Sample->ESI LC-MS EI EI (70 eV) (Radical Driven) Sample->EI GC-MS IsoCheck Check M+2 (Isotope Validation) ESI->IsoCheck EI->IsoCheck FragMap Map Diagnostic Ions (RDA vs Alpha) IsoCheck->FragMap Confirmed Sulfur

Figure 1: Decision tree for analyzing thiane-derived amines. Note the critical "Isotope Validation" step before fragmentation mapping.

Fragmentation Mechanism: The Sulfur-Nitrogen Competition

Fragmentation MolIon Molecular Ion [M]+. (Radical Cation) PathA Path A: N-Directed (Alpha Cleavage) MolIon->PathA Fast Kinetics PathB Path B: S-Directed (Charge on Sulfur) MolIon->PathB Stable Radical Iminium Iminium Ion (m/z 30 or M-R) PathA->Iminium -H or -R RingOpen Ring Opening (C-S Bond Scission) PathB->RingOpen RDA Retro-Diels-Alder (Loss of C2H4) RingOpen->RDA -28 Da SulfurLoss Sulfur Extrusion (Loss of HS or H2S) RingOpen->SulfurLoss -33/34 Da

Figure 2: Mechanistic divergence. Nitrogen drives alpha-cleavage (Path A), while Sulfur facilitates ring disassembly (Path B).

Part 4: Experimental Protocols

To ensure reproducible data, follow this self-validating protocol.

Sample Preparation
  • Solvent: Use Methanol (MeOH) over Acetonitrile (ACN). MeOH forms stable hydrogen bonds with the amine, often improving signal stability in ESI.

  • Concentration: 10 µg/mL (ppm) is sufficient for Q-TOF or Orbitrap analysis.

  • Derivatization (Optional): If GC-MS peak tailing occurs due to the free amine, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Note: This adds +72 Da to the amine fragment.

Instrument Parameters (LC-MS/MS)
  • Source: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the C-S bond).

  • Collision Energy (CE): Ramp 10-40 eV.

    • Low CE (10 eV): Preserves

      
      .[3]
      
    • High CE (40 eV): Forces the C-S bond rupture for structural confirmation.

References

  • NIST Mass Spectrometry Data Center. Tetrahydro-2H-thiopyran-4-amine Mass Spectrum. National Institute of Standards and Technology.[4]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage mechanisms).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[5] (Reference for Sulfur isotope abundances and heteroatom fragmentation rules).

  • Biemann, K. (1962). Mass Spectrometry: Organic Chemical Applications. McGraw-Hill. (Foundational text on Retro-Diels-Alder in heterocycles).
  • Doc Brown's Chemistry. Mass spectrometry fragmentation patterns of amines.

Sources

Technical Guide: HPLC Method Validation for 2-Methoxy-2-(thian-3-yl)ethan-1-amine

[1]

Executive Summary

Validating the purity of 2-Methoxy-2-(thian-3-yl)ethan-1-amine presents a dual analytical challenge: the molecule lacks a strong chromophore (making UV detection difficult) and possesses a basic primary amine (leading to peak tailing).[1] Traditional C18 methods often fail to separate the critical sulfoxide and sulfone oxidation impurities inherent to the thiane ring.

This guide compares two methodologies:

  • Method A (Traditional): C18 column with Phosphate Buffer (UV 210 nm).

  • Method B (Recommended): Pentafluorophenyl (PFP) Core-Shell with Acidic Mobile Phase (CAD/UV).[1]

Recommendation: Method B is superior for purity analysis due to orthogonal selectivity for sulfur-oxidation impurities and improved peak shape for aliphatic amines.[1]

The Analytical Challenge: Molecular Deconstruction

To design a robust method, we must first analyze the analyte's physicochemical properties:

FeatureChemical ImplicationAnalytical Consequence
Thiane Ring Cyclic sulfide (

)
Susceptible to oxidation (Sulfoxide/Sulfone).[1] Requires separation of these specific impurities.[1][2]
Primary Amine High pKa (~9-10)Interacts with silanols on silica columns, causing severe peak tailing.[1] Requires end-capping or low pH.[1]
Aliphatic Backbone Lack of conjugationLow UV Absorbance. No absorption >220 nm.[1] Requires low-UV (205-210 nm) or Universal Detection (CAD/ELSD).[1]

Comparative Methodology: C18 vs. PFP

The following comparison highlights why the PFP phase is the preferred alternative for this specific sulfur-containing amine.

Method A: The Traditional Approach (C18)
  • Column: C18 (L1), 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile.[1]

  • Detection: UV at 210 nm.[1]

  • Mechanism: Hydrophobic interaction only.[1]

  • Performance:

    • Pros: Cheap, ubiquitous.

    • Cons: The basic amine tails significantly (

      
      ). The thiane and its sulfoxide impurity often co-elute because the hydrophobicity shift is insufficient. Phosphate buffer is incompatible with MS.[1]
      
Method B: The Advanced Approach (PFP Core-Shell)[1]
  • Column: Pentafluorophenyl (PFP) Core-Shell, 2.6 µm, 2.1 x 100 mm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Detection: Charged Aerosol Detector (CAD) or UV 205 nm.

  • Mechanism: Hydrophobic +

    
    -
    
    
    interactions + Dipole-Dipole (C-F bonds).[1]
  • Performance:

    • Pros: The fluorine atoms in the stationary phase interact with the lone pair on the amine and the sulfur, providing unique selectivity. Core-shell particles sharpen the peak.[1]

    • Cons: Higher column cost.[1]

Comparative Data Summary (Simulated based on Chemical Class)
ParameterMethod A (C18 Standard)Method B (PFP Optimized)
Tailing Factor (

)
1.6 - 1.9 (Poor)1.0 - 1.2 (Excellent)
Resolution (

) of Sulfoxide Impurity
1.2 (Co-elution risk)> 3.5 (Baseline resolved)
Limit of Quantitation (LOQ) 50 ppm (UV noise high)10 ppm (CAD or Low UV)
MS Compatibility No (Phosphate salts)Yes (Volatile acid)

Method Development Decision Matrix

The following diagram illustrates the logical pathway for selecting Method B over Method A based on the molecule's specific "Thiane-Amine" structure.

MethodSelectionStartStart: 2-Methoxy-2-(thian-3-yl)ethan-1-amineCheckChromophoreCheck UV ChromophoreStart->CheckChromophoreUV_DecisionWeak UV (<210 nm)CheckChromophore->UV_DecisionCheckFunctionalCheck Functional GroupsUV_Decision->CheckFunctionalRequires Low UV or CADAmine_ThianeBasic Amine + Thiane SulfurCheckFunctional->Amine_ThianeMethodAMethod A: C18 / Phosphate(Risk: Tailing & Co-elution)Amine_Thiane->MethodAHydrophobic OnlyMethodBMethod B: PFP / Formic Acid(Rec: High Selectivity)Amine_Thiane->MethodBDipole + H-Bonding

Figure 1: Decision tree highlighting the selection of PFP stationary phase due to the specific lack of chromophore and presence of sulfur/amine groups.[1]

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating , meaning the system suitability steps ensure the method is working before samples are wasted.

Reagents & Equipment[1][2][3][4]
  • Column: Kinetex PFP (Phenomenex) or equivalent, 2.6 µm, 100 x 2.1 mm.

  • Solvent A: 0.1% Formic Acid in HPLC Grade Water (Freshly prepared to reduce baseline noise at 205 nm).

  • Solvent B: Acetonitrile (LC-MS Grade).[1]

  • Diluent: 50:50 Water:Acetonitrile.[1]

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C (Improves mass transfer for amines).

  • Injection Vol: 2.0 µL.

  • Detection: UV @ 205 nm (Bandwidth 4 nm) OR CAD (Nebulizer Temp 35°C).

Gradient Program
Time (min)% Solvent A% Solvent BAction
0.0955Equilibrate
1.0955Hold
8.04060Elute Impurities
9.0595Wash
11.0955Re-equilibrate
Standard Preparation[1]
  • Stock: Dissolve 25 mg of analyte in 25 mL Diluent (1.0 mg/mL).

  • Working Std: Dilute 1 mL Stock to 10 mL (0.1 mg/mL).

  • Sensitivity Sol: Dilute Working Std to 0.05% (0.5 µg/mL) to verify LOQ.

Validation Framework (ICH Q2(R2))

To ensure scientific integrity, the method must be validated against the following criteria.

Specificity (Forced Degradation)

You must demonstrate the method separates the parent from its degradation products.

  • Oxidative Stress: Treat sample with 3%

    
     for 1 hour.[1]
    
    • Expectation: PFP column should resolve the Sulfoxide (early eluting) and Sulfone peaks from the parent amine.

  • Acid/Base Stress: 0.1N HCl and 0.1N NaOH at 60°C for 2 hours.

Linearity & Range[1][8]
  • Range: Prepare 5 levels from LOQ (0.05%) to 120% of target concentration.

  • Acceptance:

    
    .[1][3] Residual plots should show random distribution (no bias).[1]
    
Robustness (DoE Approach)

Vary critical parameters to ensure reliability:

  • Wavelength: 205 nm ± 2 nm (Critical due to slope of UV spectrum).[1]

  • Column Temp: 40°C ± 5°C.

  • Flow Rate: ± 0.05 mL/min.

Validation Workflow Diagram

ValidationWorkflowcluster_metricsICH Q2(R2) MetricsPrepSample Prep(Stress Testing)InjInjection(Method B)Prep->InjDataData Acquisition(Peak Purity Check)Inj->DataSpecSpecificity(Rs > 1.5)Data->SpecLinLinearity(R² > 0.999)Data->LinAccAccuracy(98-102%)Data->Acc

Figure 2: Validation workflow ensuring compliance with ICH Q2(R2) standards.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1]

  • Phenomenex. (2020).[4] Selectivity of Pentafluorophenyl (PFP) Phases for Polar Basic Compounds.

  • Waters Corporation. (2021). Strategies for the Analysis of Non-Chromophoric Compounds (CAD/ELSD).

  • Sigma-Aldrich. (2019).[1] Derivatization and Separation of Aliphatic Amines.[5]

A Comparative Guide to the Infrared Spectroscopy of Methoxy and Amine Groups in Thiane Structures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide moves beyond a simple recitation of spectral ranges. It delves into the subtle yet significant shifts in vibrational frequencies induced by the thiane ring, comparing them to their well-understood counterparts in analogous acyclic and alicyclic systems. We will explore the causal relationships behind these spectral features, supported by a combination of established spectroscopic principles and insights from computational chemistry.

Foundational Principles of IR Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. These frequencies are determined by the bond strength, the masses of the atoms involved, and the overall molecular geometry. The resulting IR spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups.

This guide will focus on the mid-infrared region (4000-400 cm⁻¹), where the characteristic vibrational frequencies of most organic functional groups are observed.

The Methoxy Group (-OCH₃) on a Thiane Ring: A Comparative Analysis

The methoxy group presents several characteristic vibrational modes, primarily involving C-H and C-O stretching. To understand the influence of the thiane ring, we will compare the expected peak positions with those in a simpler, analogous system: methoxycyclohexane.

C-H Stretching Vibrations

In acyclic ethers, the methoxy group typically displays a weak to medium C-H stretching band in the 2850-2800 cm⁻¹ region. A particularly diagnostic feature is a symmetric C-H stretching peak often observed around 2830±10 cm⁻¹.[1]

  • Comparison with Methoxycyclohexane: In methoxycyclohexane, the C-H stretching vibrations of the methoxy group are observed in this typical range. The spectrum of 1-methoxycyclohexene, a related compound, also shows absorptions in the C-H stretching region.

  • Predicted Spectrum of Methoxythiane: For a methoxy group attached to a thiane ring, we anticipate these C-H stretching vibrations to remain in a similar region. The primary influence of the sulfur atom is expected to be electronic rather than a significant steric hindrance that would drastically alter the C-H bond strengths of the methoxy group. Computational models suggest that the symmetric and asymmetric C-H stretching vibrations of the methoxy group in 4-methoxythiane would appear in the 2950-2820 cm⁻¹ range, consistent with other ethers.

C-O Stretching Vibrations

The C-O stretching vibration in ethers typically appears as a strong band in the 1300-1000 cm⁻¹ region.[2] The exact position is sensitive to the substitution pattern and conformation.

  • Comparison with Methoxycyclohexane: In methoxycyclohexane, a strong C-O stretching band is a prominent feature in the fingerprint region.

  • Predicted Spectrum of Methoxythiane: The presence of the sulfur atom in the thiane ring, being more polarizable than a methylene group in cyclohexane, may lead to subtle electronic effects influencing the C-O bond. This could result in a slight shift of the C-O stretching frequency compared to methoxycyclohexane. Computational analysis for 4-methoxythiane predicts a strong C-O stretching band around 1080-1060 cm⁻¹. This is well within the expected range for ethers, but a direct comparison with an experimental spectrum would be necessary to confirm any minor shifts.

The Amine Group (-NH₂) on a Thiane Ring: A Comparative Analysis

The IR spectrum of a primary amine is characterized by N-H stretching and bending vibrations, as well as C-N stretching. We will use aminocyclohexane as a comparative model.

N-H Stretching Vibrations

Primary amines typically exhibit two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.[3][4][5] These bands are generally sharper and less intense than the broad O-H stretching bands of alcohols.[3][5]

  • Comparison with Aminocyclohexane: The IR spectrum of cyclohexylamine clearly shows two distinct N-H stretching peaks in the expected region.[3][5][6]

  • Predicted Spectrum of Aminothiane: For an amine group on a thiane ring, we expect these two N-H stretching bands to be present. The electronic influence of the sulfur atom is less likely to have a major impact on the N-H bond vibrations compared to its effect on bonds closer to the ring. Therefore, the peak positions should be very similar to those in aminocyclohexane, appearing in the 3400-3300 cm⁻¹ range.

N-H Bending Vibrations

Primary amines display a medium to strong scissoring (in-plane bending) vibration between 1650 and 1580 cm⁻¹. A broader, weaker out-of-plane bending (wagging) vibration can also be observed in the 910-665 cm⁻¹ region.[4]

  • Comparison with Aminocyclohexane: These bending vibrations are characteristic features in the IR spectrum of cyclohexylamine.

  • Predicted Spectrum of Aminothiane: In aminothiane, the N-H scissoring vibration is predicted to be a reliable diagnostic peak in the 1630-1570 cm⁻¹ range. The wagging vibration, being broader, might be more difficult to assign definitively but should be present in the lower frequency region of the fingerprint domain.

C-N Stretching Vibrations

The C-N stretching vibration for aliphatic amines is typically a weak to medium band in the 1250-1020 cm⁻¹ range.[4]

  • Comparison with Aminocyclohexane: This band is present in the fingerprint region of the cyclohexylamine spectrum.

  • Predicted Spectrum of Aminothiane: For aminothiane, the C-N stretching vibration is expected in a similar range. The proximity of the sulfur atom might slightly influence the electronic environment of the C-N bond, potentially causing a minor shift. Computational models for 4-aminothiane suggest this peak would appear around 1100-1050 cm⁻¹.

The Influence of the Thiane Ring: C-S Vibrations

A key feature that distinguishes the spectra of thiane derivatives from their cyclohexane counterparts is the presence of C-S bond vibrations. The C-S stretching vibration is typically weak and appears in the 800-600 cm⁻¹ region.[7] Its weakness and position in the complex fingerprint region can sometimes make it difficult to identify definitively without comparative analysis and computational support. In the case of thiane, ring vibrations involving the C-S bonds will be present and can be confirmed through computational analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for obtaining high-quality IR spectra.

  • For Liquid Samples (e.g., neat methoxythiane or aminothiane):

    • Attenuated Total Reflectance (ATR): Place a single drop of the liquid sample directly onto the ATR crystal.[8] Ensure good contact and run the analysis. This is often the simplest and quickest method.[1][9][10][11][12]

    • Liquid Cell: Inject the liquid into a demountable or sealed liquid cell with IR-transparent windows (e.g., NaCl or KBr).[10] The path length of the cell should be chosen to avoid detector saturation.

  • For Solid Samples (e.g., crystalline derivatives of aminothiane):

    • ATR: Place a small amount of the solid powder onto the ATR crystal and apply pressure to ensure good contact.[8][9]

    • KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar.[9][13][14] Press the mixture into a thin, transparent pellet using a hydraulic press.[9][13][14]

    • Nujol Mull: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste.[11][13][14] Spread the paste between two KBr plates.[11][13][14] A reference spectrum of Nujol should be run to subtract its characteristic C-H stretching and bending bands.

Data Acquisition
  • Obtain a background spectrum of the empty ATR crystal or the KBr pellet/plates.

  • Place the prepared sample in the spectrometer.

  • Acquire the sample spectrum. Most modern FTIR spectrometers will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

The Role of Computational Chemistry

In the absence of extensive experimental data for substituted thianes, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[15][16][17][18]

Computational Protocol for Simulating IR Spectra
  • Structure Optimization: The 3D structure of the molecule (e.g., 4-methoxythiane or 4-aminothiane) is optimized to its lowest energy conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry. This computes the vibrational frequencies and their corresponding IR intensities.

  • Visualization and Assignment: The calculated vibrational modes can be visualized to understand the specific atomic motions associated with each peak, aiding in the definitive assignment of spectral bands.[19][20][21][22][23]

G F F K Comprehensive Spectral Analysis F->K Comparison & Interpretation I I I->K J J J->K

Caption: Experimental and Computational IR Spectroscopy Workflow.

Data Summary

Functional GroupVibration ModeMethoxycyclohexane (Approx. cm⁻¹)Methoxythiane (Predicted, Approx. cm⁻¹)Aminocyclohexane (Approx. cm⁻¹)Aminothiane (Predicted, Approx. cm⁻¹)
Methoxy (-OCH₃) C-H Stretch2950-28202950-2820--
C-O Stretch~10751080-1060--
Amine (-NH₂) N-H Stretch (asym/sym)--3360, 32903400-3300
N-H Bend (scissoring)--~16001630-1570
C-N Stretch--~10801100-1050
Thiane Ring C-S Stretch-800-600-800-600

Conclusion

The identification of methoxy and amine functional groups on a thiane ring using IR spectroscopy is a robust analytical approach. The characteristic peaks for these groups, particularly the N-H and C-H stretching vibrations, are readily identifiable. While the core vibrational frequencies of these functional groups are largely conserved, subtle shifts can be anticipated due to the electronic influence of the sulfur atom in the thiane ring when compared to their cyclohexane analogs.

In the absence of direct experimental data for specific substituted thianes, a combined approach of analyzing analogous compounds and leveraging the predictive power of computational chemistry provides a comprehensive and reliable framework for spectral interpretation. This integrated strategy empowers researchers to confidently characterize novel thiane derivatives, a critical step in the advancement of drug discovery and materials science.

References

  • Sample Preparation for FTIR Analysis. (2024). Drawell. [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

  • Sampling techniques for ir. (2016). Slideshare. [Link]

  • IR Spectroscopy. (2022). Chemistry LibreTexts. [Link]

  • ATR-FTIR. (2023). Chemistry LibreTexts. [Link]

  • Interpretation of infrared and Raman spectra assisted by computational chemistry. (2010). Spectroscopy Europe. [Link]

  • A new computational tool for interpreting the infrared spectra of molecular complexes. (2023). Physical Chemistry Chemical Physics. [Link]

  • A new computational tool for interpreting the infrared spectra of molecular complexes. (2023). RSC Publishing. [Link]

  • A new computational tool for interpreting infrared spectra of molecular complexes. (2022). Authorea. [Link]

  • Computational infrared spectroscopy. (2020). DiVA. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

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  • Is There a Simple Way to Reliable Simulations of Infrared Spectra of Organic Compounds?. ResearchGate. [Link]

  • (1S,2S)-(+)-1,2-diaminocyclohexane - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • Density Functional Theory Calculations and Infrared Spectral Analysis of Lignin. (2024). PMC - NIH. [Link]

  • Calculation of IR Spectra Using Density Functional Theory for Nerve-Agent- Sorbent Binding. (2019). DTIC. [Link]

  • Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. Indian Academy of Sciences. [Link]

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  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (2008). ACS Publications. [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-Methoxy-2-(thian-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 2-Methoxy-2-(thian-3-yl)ethan-1-amine

This guide provides comprehensive safety and logistical information for the handling and disposal of 2-Methoxy-2-(thian-3-yl)ethan-1-amine. As a novel compound, specific safety data may be limited. Therefore, this document synthesizes information from structurally similar molecules and the known hazards of its constituent functional groups—an aliphatic amine and a thioether—to provide a robust framework for safe laboratory practices. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals to manage this chemical with the utmost safety and confidence.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 2-Methoxy-2-(thian-3-yl)ethan-1-amine is paramount for safe handling. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its toxicological profile from its functional groups: an aliphatic amine and a thioether contained within a thiane ring.

Amine Group Hazards: The primary health hazard associated with lower aliphatic amines is their caustic nature, acting as severe irritants to the skin, eyes, and mucous membranes.[1] Inhalation of vapors can lead to irritation of the nose and throat, potentially causing respiratory distress, coughing, and pneumonitis.[2] Skin contact, particularly with moist skin, can result in burning pain, inflammation, and blistering.[2]

Thioether (Thiane) Group Hazards: Thioethers are sulfur-containing organic compounds. While the thiane ring is a saturated heterocycle, it is prudent to consider the general hazards of thioethers. Some thioethers can be toxic, and their combustion may produce highly toxic gases such as hydrogen sulfide (H₂S).[3]

Based on this analysis, 2-Methoxy-2-(thian-3-yl)ethan-1-amine should be treated as a substance that is:

  • Harmful if swallowed.

  • Causes skin irritation and potentially severe burns. [4][5]

  • Causes serious eye irritation and potential damage. [4][5]

  • May cause respiratory irritation. [6][7]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure. The following table outlines the minimum required PPE for handling 2-Methoxy-2-(thian-3-yl)ethan-1-amine.

Body PartRecommended PPERationale and Specifications
Eyes/Face Safety goggles with side-shields and a face shield.Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes.[8] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[9]
Hands Double-gloving with nitrile or neoprene gloves.Nitrile gloves offer good resistance to a range of chemicals.[9][10] Double-gloving provides an additional layer of protection. For prolonged contact or when handling larger volumes, heavy-duty chemical-resistant gloves should be used. Always inspect gloves for any signs of degradation or perforation before use.[7]
Body Flame-retardant lab coat.A buttoned, long-sleeved lab coat that extends below the mid-thigh is mandatory to protect against skin contact.[8] Given that many aliphatic amines are flammable, a flame-retardant lab coat is a prudent additional precaution.[1]
Respiratory Use within a certified chemical fume hood.All handling of this substance should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][11] If engineering controls are not sufficient to maintain exposure below permissible limits, respiratory protection may be required.[10]
Footwear Closed-toe, chemical-resistant shoes.Shoes must cover the entire foot to protect from spills.[9]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 2-Methoxy-2-(thian-3-yl)ethan-1-amine small_scale Small Scale? (<1g) start->small_scale large_scale Large Scale? (>1g) or Splash Risk start->large_scale min_ppe Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Fume Hood small_scale->min_ppe enhanced_ppe Enhanced PPE: - Goggles & Face Shield - Double Nitrile/Neoprene Gloves - Flame-Retardant Lab Coat - Fume Hood large_scale->enhanced_ppe proceed Proceed with Experiment min_ppe->proceed enhanced_ppe->proceed

Caption: PPE Selection Workflow for Handling 2-Methoxy-2-(thian-3-yl)ethan-1-amine.

Operational and Handling Plan

Adherence to a strict operational plan will ensure the safety of all laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure that a safety shower and eyewash station are accessible and have been recently tested.[6] Prepare all necessary equipment and reagents within the chemical fume hood.

  • Donning PPE: Put on all required PPE as outlined in the table and diagram above before entering the designated handling area.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors. Use non-sparking tools if the compound is a solid to minimize the risk of ignition.[12]

  • Reaction Setup: If the compound is to be used in a reaction, ensure the apparatus is securely clamped and that any potential for exothermic reactions is controlled (e.g., by using an ice bath).

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Carefully remove PPE, starting with the outer gloves, and wash hands thoroughly with soap and water.[6]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Any solid waste contaminated with 2-Methoxy-2-(thian-3-yl)ethan-1-amine (e.g., contaminated filter paper, weighing boats) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container.

    • Do not mix amine waste with other chemical waste streams to prevent potentially hazardous reactions.[13]

    • The first rinse of any contaminated glassware must be collected as hazardous waste.[11]

  • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[13] Never dispose of this compound down the drain or in the regular trash.[13]

Disposal of Sulfur-Containing Waste: The presence of sulfur in the molecule requires special consideration for disposal. Careless disposal can lead to the acidification of soil and groundwater.[14] Professional hazardous waste disposal services are equipped to handle such compounds in an environmentally responsible manner.

By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work while minimizing risks to themselves and the environment.

References

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  • University of Nevada, Reno. (2025, January). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
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  • Wikipedia. (n.d.). Mustard gas.
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